molecular formula C13H16ClNO B5883376 N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide

N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide

Cat. No. B5883376
M. Wt: 237.72 g/mol
InChI Key: VJFLGNYGTXOAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CCDC is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H18ClNO.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have herbicidal properties and to promote the growth of certain plants.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide in lab experiments include its high purity and solubility in organic solvents. However, the limitations of using this compound include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide. In medicine, further research is needed to determine the potential of this compound as a pain-relieving drug and as a treatment for cancer. In agriculture, further research is needed to determine the potential of this compound as a herbicide and plant growth regulator. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to this compound through a coupling reaction with 1,1'-carbonyldiimidazole. This method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. This compound has also been investigated for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain plants.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials, such as polymers and liquid crystals.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFLGNYGTXOAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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